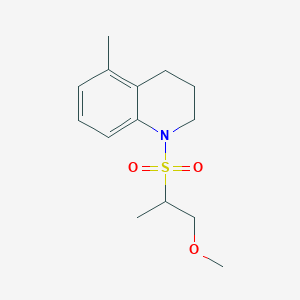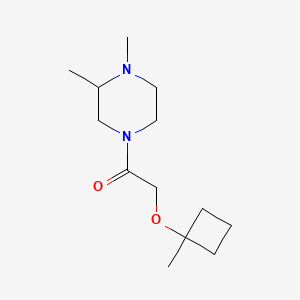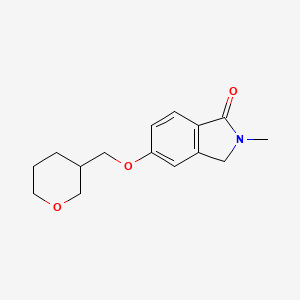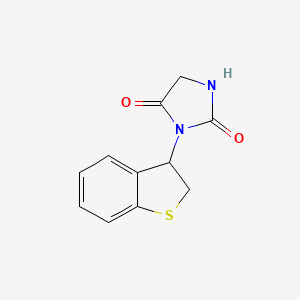
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione, also known as MPID, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in pain and inflammation. By inhibiting COX-2, 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a role in the inflammatory response. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is responsible for the production of nitric oxide, which is known to play a role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione for lab experiments is its high potency, which allows for the use of lower concentrations in experiments. This can be beneficial in reducing the potential for side effects and improving the accuracy of the results. However, one of the main limitations of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions that could be explored in the study of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione. Another potential area of research is the study of the long-term effects of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione on various physiological systems, including the cardiovascular, renal, and gastrointestinal systems. Additionally, the potential use of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease, could be explored in future studies.
Synthesis Methods
The synthesis of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione involves the reaction of 2-methyl-4-propan-2-yloxyaniline with ethyl glycinate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione as a white crystalline solid.
Scientific Research Applications
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have both anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
1-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)19-11-5-6-12(10(3)7-11)16-13(17)8-15(4)14(16)18/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSLRMFWDMATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)N2C(=O)CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)


![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)

![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)
![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)
![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)

